molecular formula C15H13ClFN3O3 B5019823 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide

Cat. No.: B5019823
M. Wt: 337.73 g/mol
InChI Key: HKVMKRPRUFOGSV-UHFFFAOYSA-N
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Description

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide is an organic compound that features a complex structure with both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.

    Amidation: The nitroaniline derivative is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 2-amino-4-chlorophenyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide
  • N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide

Uniqueness

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3/c16-10-5-6-13(14(9-10)20(22)23)18-7-8-19-15(21)11-3-1-2-4-12(11)17/h1-6,9,18H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVMKRPRUFOGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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